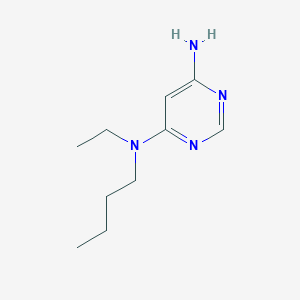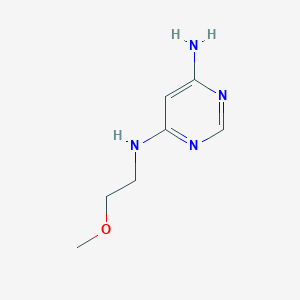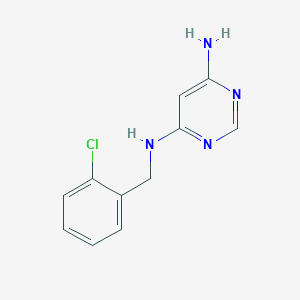![molecular formula C12H10ClNO2 B1470043 1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1522746-04-8](/img/structure/B1470043.png)
1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
The compound “1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a carboxylic acid group, and a 4-chlorophenyl group. Pyrrole is a five-membered aromatic ring with one nitrogen atom. The 4-chlorophenyl group is a phenyl ring with a chlorine atom attached to the fourth carbon. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrrole ring, the polar carboxylic acid group, and the electron-withdrawing 4-chlorophenyl group. These features could influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The carboxylic acid group is acidic and can participate in various reactions such as esterification or amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase the compound’s solubility in water. The compound’s melting and boiling points, density, and other properties would depend on the specific arrangement of atoms and the intermolecular forces present .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antiallergic Agents
The pyrrole derivative “1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” has been explored for its potential in creating antiallergic agents. The compound’s structure allows for the synthesis of novel molecules that can be tested for their ability to inhibit allergic responses, potentially leading to new treatments for allergies .
Agricultural Chemistry: Fungicide Development
In the field of agricultural chemistry, this compound serves as a precursor in the synthesis of fungicides. Its chlorophenyl group is particularly useful in creating compounds that can control major plant pathogens, thereby protecting crops from fungal diseases .
Organic Synthesis: Building Block for Heterocyclic Compounds
Due to its reactive carboxylic acid group, “1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a valuable building block in organic synthesis. It can be used to construct complex heterocyclic compounds that have applications across various fields of chemistry .
Medicinal Chemistry: Anticancer Research
Researchers have utilized this pyrrole derivative in the design of molecules with potential anticancer properties. Its structure can be incorporated into larger molecular frameworks that target specific pathways in cancer cells .
Biochemistry: Enzyme Inhibition Studies
The compound’s unique structure makes it suitable for enzyme inhibition studies. By modifying specific functional groups, scientists can investigate the compound’s interaction with enzymes, which is crucial for understanding metabolic pathways and designing inhibitors .
Material Science: Organic Electronic Materials
“1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” can also be used in the development of organic electronic materials. Its aromatic structure and electronic properties make it a candidate for use in organic semiconductors and conductive polymers .
Safety And Hazards
As with any chemical compound, handling “1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Specific hazards would depend on the compound’s reactivity and toxicity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPPGIJDZXFVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)



